molecular formula C25H29NO3 B11811571 Benzyl 2-(3-oxocyclohexyl)-4-phenylpiperidine-1-carboxylate

Benzyl 2-(3-oxocyclohexyl)-4-phenylpiperidine-1-carboxylate

Cat. No.: B11811571
M. Wt: 391.5 g/mol
InChI Key: WXGBWMJQPNPOPI-UHFFFAOYSA-N
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Description

Benzyl 2-(3-oxocyclohexyl)-4-phenylpiperidine-1-carboxylate is a complex organic compound with a unique structure that combines a benzyl group, a cyclohexyl ketone, and a piperidine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Benzyl 2-(3-oxocyclohexyl)-4-phenylpiperidine-1-carboxylate typically involves multiple steps, starting with the preparation of the key intermediates. One common method involves the use of Grignard reagents to form the cyclohexyl ketone intermediate . The piperidine ring is then introduced through a nucleophilic substitution reaction, followed by the addition of the benzyl group via a Friedel-Crafts alkylation .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

Benzyl 2-(3-oxocyclohexyl)-4-phenylpiperidine-1-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various substituted piperidines, alcohols, and carboxylic acids, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

Chemistry

In chemistry, Benzyl 2-(3-oxocyclohexyl)-4-phenylpiperidine-1-carboxylate is used as a building block for the synthesis of more complex molecules.

Biology

In biological research, this compound is studied for its potential interactions with biological macromolecules. It can serve as a ligand in binding studies and as a probe in biochemical assays .

Medicine

In medicine, this compound is investigated for its potential therapeutic properties. It may act as a precursor for the development of new pharmaceuticals targeting specific receptors or enzymes .

Industry

In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its unique properties make it suitable for applications in coatings, adhesives, and polymers .

Mechanism of Action

The mechanism of action of Benzyl 2-(3-oxocyclohexyl)-4-phenylpiperidine-1-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can modulate the activity of these targets by binding to their active sites or altering their conformation . The pathways involved may include signal transduction cascades and metabolic processes.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Benzyl 2-(3-oxocyclohexyl)-4-phenylpiperidine-1-carboxylate is unique due to its combination of a benzyl group, a cyclohexyl ketone, and a piperidine ring. This unique structure imparts specific chemical and biological properties that distinguish it from other similar compounds.

Properties

Molecular Formula

C25H29NO3

Molecular Weight

391.5 g/mol

IUPAC Name

benzyl 2-(3-oxocyclohexyl)-4-phenylpiperidine-1-carboxylate

InChI

InChI=1S/C25H29NO3/c27-23-13-7-12-22(16-23)24-17-21(20-10-5-2-6-11-20)14-15-26(24)25(28)29-18-19-8-3-1-4-9-19/h1-6,8-11,21-22,24H,7,12-18H2

InChI Key

WXGBWMJQPNPOPI-UHFFFAOYSA-N

Canonical SMILES

C1CC(CC(=O)C1)C2CC(CCN2C(=O)OCC3=CC=CC=C3)C4=CC=CC=C4

Origin of Product

United States

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